2-Methoxy-4-fluorobenzotrifluoride
Overview
Description
2-Methoxy-4-fluorobenzotrifluoride, also known as 4-fluoro-2-methoxy-1-(trifluoromethyl)benzene, is an organic compound with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a fluorine atom, and a trifluoromethyl group (-CF3) attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-fluorobenzotrifluoride typically involves the introduction of the methoxy, fluorine, and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-fluoro-2-nitrobenzotrifluoride, is reacted with methanol in the presence of a base like sodium methoxide. The reaction conditions usually involve heating the mixture to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-fluorobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the methoxy or fluorine groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, methanol, and other nucleophiles. Reaction conditions typically involve heating the mixture.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
2-Methoxy-4-fluorobenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated compounds with potential biological activity.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-fluorobenzotrifluoride involves its interaction with various molecular targets and pathways. The presence of the methoxy, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing trifluoromethyl group can activate the benzene ring towards nucleophilic attack, facilitating the substitution process .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzotrifluoride: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybenzotrifluoride: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Methoxybenzotrifluoride: Lacks the fluorine atom and has different reactivity compared to 2-Methoxy-4-fluorobenzotrifluoride.
Uniqueness
This compound is unique due to the combination of the methoxy, fluorine, and trifluoromethyl groups on the benzene ring.
Properties
IUPAC Name |
4-fluoro-2-methoxy-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCAGYSUZGNWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240283 | |
Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114809-20-9 | |
Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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